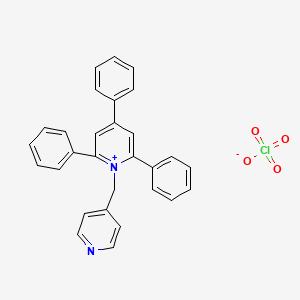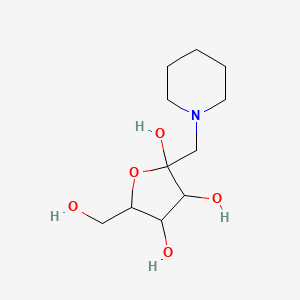
5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol is a complex organic compound that features a piperidine ring and multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol typically involves multi-step organic reactions. One possible route could involve the protection of hydroxyl groups, followed by the introduction of the piperidine moiety through nucleophilic substitution. Deprotection steps would then yield the final compound. Reaction conditions such as temperature, solvents, and catalysts would be optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Purification methods such as crystallization, distillation, or chromatography would be used to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions involving strong nucleophiles like NaNH2 (Sodium amide) or organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield aldehydes or ketones, while reduction could produce primary or secondary alcohols.
科学研究应用
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical assays or as a building block for biologically active compounds.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- 5-(Hydroxymethyl)-2-(methylamino)methyl oxolane-2,3,4-triol
- 5-(Hydroxymethyl)-2-(ethylamino)methyl oxolane-2,3,4-triol
Uniqueness
The uniqueness of 5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol lies in its specific structural features, such as the presence of the piperidine ring and multiple hydroxyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
61819-69-0 |
|---|---|
分子式 |
C11H21NO5 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
5-(hydroxymethyl)-2-(piperidin-1-ylmethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C11H21NO5/c13-6-8-9(14)10(15)11(16,17-8)7-12-4-2-1-3-5-12/h8-10,13-16H,1-7H2 |
InChI 键 |
BVMWEJIZXVVALO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2(C(C(C(O2)CO)O)O)O |
规范 SMILES |
C1CCN(CC1)CC2(C(C(C(O2)CO)O)O)O |
Key on ui other cas no. |
61819-69-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pentyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B1658601.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(phenylmethyl)-](/img/structure/B1658602.png)
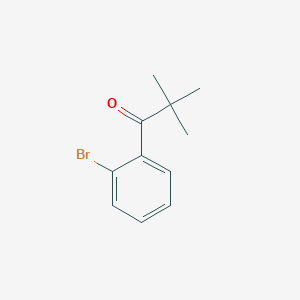
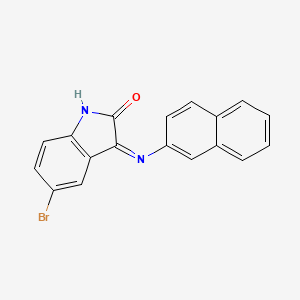
![3-methyl-2-(4-methylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1658607.png)
![11-(3-Fluorophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B1658608.png)
![Hexanoic acid, 6-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B1658609.png)
![4-[4-(Difluoromethoxy)phenyl]-5-phenyl-1,3,4,6-tetrahydropyrimido[5,4-c][1,5]benzodiazepin-2-one](/img/structure/B1658611.png)
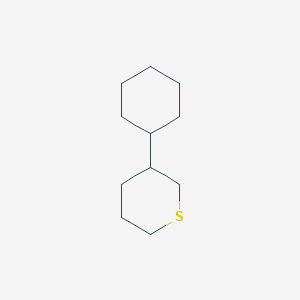
![(5E)-5-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658616.png)
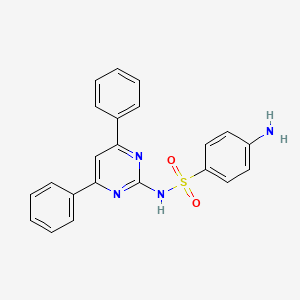
![Benzenamine, 4-[(4-methylphenyl)sulfonyl]-N-phenyl-](/img/structure/B1658619.png)
